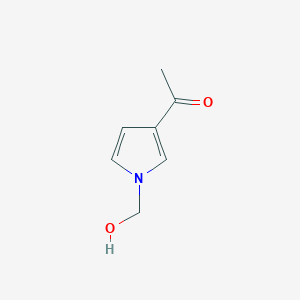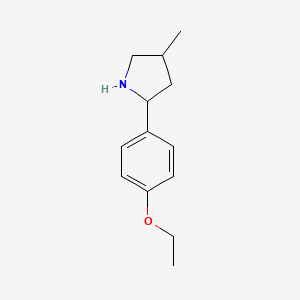copper](/img/structure/B12886671.png)
[Ethanedioato(2-)-O,O'](8-quinolinamine-N1,N8)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedioato(2-)-O,O’copper is a coordination compound that features a copper ion coordinated with ethanedioate (oxalate) and 8-quinolinamine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanedioato(2-)-O,O’copper typically involves the reaction of copper salts with ethanedioate and 8-quinolinamine under controlled conditions. One common method involves dissolving copper(II) sulfate in water, followed by the addition of ethanedioic acid and 8-quinolinamine. The reaction mixture is then stirred and heated to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pH, and concentration of reactants, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanedioato(2-)-O,O’copper undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the copper ion.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state copper complexes, while reduction can yield lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
Ethanedioato(2-)-O,O’copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of Ethanedioato(2-)-O,O’copper involves interactions with biological molecules, leading to various biochemical effects. The copper ion can generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. Additionally, the compound can interact with specific molecular targets, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanedioato(2-)-O,O’nickel
- Ethanedioato(2-)-O,O’zinc
- Ethanedioato(2-)-O,O’cobalt
Uniqueness
Ethanedioato(2-)-O,O’copper is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to similar compounds with different metal centers, the copper complex exhibits distinct redox behavior, catalytic activity, and biological effects .
Eigenschaften
Molekularformel |
C11H7CuN2O4- |
|---|---|
Molekulargewicht |
294.73 g/mol |
IUPAC-Name |
copper;oxalate;quinolin-8-ylazanide |
InChI |
InChI=1S/C9H7N2.C2H2O4.Cu/c10-8-5-1-3-7-4-2-6-11-9(7)8;3-1(4)2(5)6;/h1-6,10H;(H,3,4)(H,5,6);/q-1;;+2/p-2 |
InChI-Schlüssel |
MKSNQUVTFGJMIS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)[NH-])N=CC=C2.C(=O)(C(=O)[O-])[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)
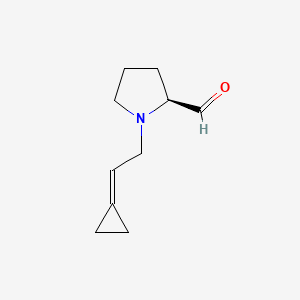
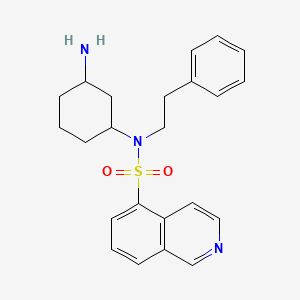


![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
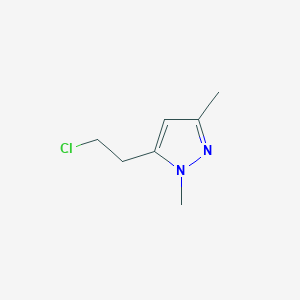
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)

![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
